4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound with a molecular weight of 384.44 g/mol It is characterized by the presence of a benzothiadiazole ring, a piperazine ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple stepsThe piperazine ring is then attached, and finally, the butanoic acid moiety is introduced . The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, dimethylformamide), bases (e.g., triethylamine, pyridine), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]butanoic acid
- 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid
- 4,4’-(Benzothiadiazol-4,7-diyl)dibutanoic acid
Uniqueness
4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiadiazole ring enhances its stability and reactivity, while the piperazine ring improves its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c19-12(4-5-13(20)21)17-6-8-18(9-7-17)25(22,23)11-3-1-2-10-14(11)16-24-15-10/h1-3H,4-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYLKGUQIWFCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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